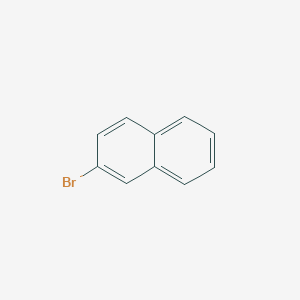

2-Bromonaphthalene

Overview

Description

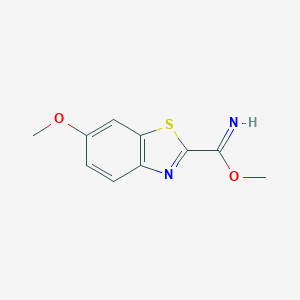

2-Bromonaphthalene is a compound with the molecular formula C10H7Br . It is used as a raw material in the preparation of biaryls through Suzuki cross-coupling reactions . It also plays a vital role in the preparation of dyes and is used to study potential tumorigenicity .

Synthesis Analysis

An improved synthesis for the large-scale preparation of 2-bromonaphthalene has been described . The synthesis involves a Stille coupling reaction between the distannyl derivative of an electron-rich core and 2-bromonaphthalene-1,4-dione, followed by a condensation reaction using malononitrile . Another method involves a reaction with cuprous cyanide in N-methylpyrrolidone . A novel method for synthesizing the 2-bromonaphthalene compound involves reacting diaryl propargyl alcohol, amino, and aldehyde in the presence of cuprous iodide .

Molecular Structure Analysis

The molecular structure of 2-Bromonaphthalene can be represented by the IUPAC name 2-bromonaphthalene . The InChI representation is InChI=1S/C10H7Br/c11-10-6-5-8-3-1-2-4-9(8)7-10/h1-7H . The Canonical SMILES representation is C1=CC=C2C=C(C=CC2=C1)Br .

Chemical Reactions Analysis

The bromination of gaseous naphthalene in the presence of glass wool or pumice has been investigated . The reaction of 2-bromonaphthalene with cuprous cyanide in N-methylpyrrolidone has also been studied . In addition, the dehydrobromination of trans, trans, trans -1,2,3,4-tetrabromo-1,2,3,4-tetrahydronaphthalene, in which 1,3-dibromonaphthalene was obtained as a sole product, has been observed .

Physical And Chemical Properties Analysis

2-Bromonaphthalene has a molecular weight of 207.07 g/mol . It has a computed XLogP3 value of 4.2 . It has 0 hydrogen bond donor count and 0 hydrogen bond acceptor count . The exact mass is 205.97311 g/mol .

Scientific Research Applications

Preparation of Biaryls

2-Bromonaphthalene is used as a raw material in the preparation of biaryls through the Suzuki cross-coupling reaction . Biaryls are a type of organic compound that contain two aryl groups. They are important in a wide range of fields, including pharmaceuticals, agrochemicals, and materials science.

Dye Manufacturing

This compound plays a vital role in the preparation of dyes . The bromine atom in 2-Bromonaphthalene can be replaced with various functional groups, allowing for the synthesis of a wide range of dyes with different properties.

Tumorigenicity Studies

2-Bromonaphthalene is also used to study potential tumorigenicity . Tumorigenicity is the ability of a substance to produce tumors. By studying how 2-Bromonaphthalene interacts with biological systems, researchers can gain insights into the mechanisms of tumor formation.

Safety and Hazards

2-Bromonaphthalene causes serious eye irritation . It contains no substances known to be hazardous to the environment or not degradable in wastewater treatment plants . It is not likely mobile in the environment due to its low water solubility . This product does not contain any known or suspected endocrine disruptors . It is toxic to terrestrial vertebrates .

Future Directions

Mechanism of Action

Target of Action

2-Bromonaphthalene is a mono-brominated naphthalene at the 2-position . It is primarily used as a solid additive to replace 1-chloronaphthalene (1CN) to increase miscibility of the bulk heterojunction (BHJ) components . It is also a widely used intermediate for the construction of more complex structures in the application of organic synthesis .

Mode of Action

The mode of action of 2-Bromonaphthalene involves its interaction with cuprous cyanide in N-methylpyrrolidone . This reaction has been investigated and is part of the process of synthesizing biaryls via Suzuki cross-coupling reactions .

Biochemical Pathways

It is known that 2-bromonaphthalene plays a crucial role in the synthesis of biaryls via suzuki cross-coupling reactions . These reactions are important in organic chemistry and materials science, contributing to the creation of complex molecular architectures.

Pharmacokinetics

It is soluble in methanol , which may influence its bioavailability and distribution.

Result of Action

The primary result of 2-Bromonaphthalene’s action is the synthesis of biaryls via Suzuki cross-coupling reactions . This process is crucial in the field of organic chemistry and materials science, contributing to the creation of complex molecular architectures.

Action Environment

The action of 2-Bromonaphthalene can be influenced by environmental factors. For instance, the solvent used in the reaction can affect the efficiency and outcome of the reaction . In one study, it was found that using 2-Bromonaphthalene as a solvent additive in the fabrication of polymer solar cells in ambient air improved the efficiency of the cells .

properties

IUPAC Name |

2-bromonaphthalene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7Br/c11-10-6-5-8-3-1-2-4-9(8)7-10/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APSMUYYLXZULMS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3060378 | |

| Record name | Naphthalene, 2-bromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3060378 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Merck Index] White to pale yellow powder; [Alfa Aesar MSDS] | |

| Record name | 2-Bromonaphthalene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19544 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.00347 [mmHg] | |

| Record name | 2-Bromonaphthalene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19544 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Product Name |

2-Bromonaphthalene | |

CAS RN |

580-13-2 | |

| Record name | 2-Bromonaphthalene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=580-13-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Bromonaphthalene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000580132 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-BROMONAPHTHALENE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4011 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Naphthalene, 2-bromo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Naphthalene, 2-bromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3060378 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-bromonaphthalene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.594 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-BROMONAPHTHALENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SYU33I753N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the molecular formula and weight of 2-Bromonaphthalene?

A1: The molecular formula of 2-Bromonaphthalene is C10H7Br, and its molecular weight is 207.07 g/mol.

Q2: What spectroscopic data is available for 2-Bromonaphthalene?

A2: Researchers utilize various spectroscopic techniques to characterize 2-Bromonaphthalene.

- NMR Spectroscopy: 1H NMR analysis provides information about the hydrogen atom environments, aiding in structural elucidation. []

- UV-Vis Spectroscopy: UV-Vis absorption spectra provide insights into the electronic transitions within the molecule. Researchers often use this technique to study inclusion complexes, like those formed between 2-Bromonaphthalene and α-cyclodextrin. []

Q3: What is the role of 2-Bromonaphthalene in organic synthesis?

A: 2-Bromonaphthalene serves as a valuable starting material in organic synthesis. For example, it is a precursor in the synthesis of 2-Naphthaleneboronic acid, an important intermediate in various chemical processes. []

Q4: Are there any catalytic applications of 2-Bromonaphthalene or its derivatives?

A: While 2-Bromonaphthalene itself may not be a catalyst, its derivatives find applications in catalysis. For instance, researchers have synthesized analogs of the anti-HIV alkaloid michellamine B using 2-Naphthaleneboronic acid, a derivative of 2-Bromonaphthalene, via Suzuki palladium-catalyzed biaryl cross-coupling. []

Q5: How is computational chemistry used in understanding 2-Bromonaphthalene's properties?

A: Quantum chemical (QC) calculations help estimate thermodynamic properties like heat capacity and absolute entropy of 2-Bromonaphthalene in the gaseous phase. These calculations rely on vibrational frequencies obtained from optimized molecular geometries. []

Q6: Have there been any QSAR studies conducted on 2-Bromonaphthalene or its analogs?

A6: While specific QSAR models for 2-Bromonaphthalene aren't mentioned in the provided research, scientists often employ QSAR to study structure-activity relationships within similar halogenated aromatic hydrocarbons.

Q7: How does the position of the bromine atom influence the reactivity of bromonaphthalenes?

A: The position of the bromine atom significantly influences the reactivity of bromonaphthalenes. For instance, in sulfonation reactions using SO3, 1-Bromonaphthalene primarily yields the 4-sulfonic acid product, while 2-Bromonaphthalene predominantly forms the 8-sulfonic acid. [, ]

Q8: Can you elaborate on the formation of dioxins from brominated compounds like 2-Bromophenol?

A: Research on the pyrolysis of 2-Bromophenol, a related compound, reveals the formation of dibenzo-p-dioxin (DD) and monobrominated dibenzo-p-dioxins (MBBDs). These products likely form through complex radical-radical reactions involving bromophenoxyl radicals. []

Q9: How does 2-Bromonaphthalene behave in a photochemical context?

A: Studies show that 2-Bromonaphthalene undergoes photodissociation upon absorbing ultraviolet light. This process leads to the formation of a naphthyl cation and a bromine atom. []

Q10: Has 2-Bromonaphthalene been investigated as an additive in material science?

A: Research indicates potential applications of 2-Bromonaphthalene as a high-boiling-point additive in materials science. For example, it shows promise in enhancing the performance of polymer solar cells fabricated in ambient air. []

Q11: How is 2-Bromonaphthalene analyzed in various matrices?

A: Researchers often employ gas chromatography coupled with mass spectrometry (GC-MS) to identify and quantify 2-Bromonaphthalene and related halogenated aromatic hydrocarbons in complex environmental samples. []

Q12: What other analytical techniques are relevant to studying 2-Bromonaphthalene?

A:

High-Performance Liquid Chromatography (HPLC): HPLC serves as an alternative to GC-MS, particularly for analyzing non-volatile or thermally labile compounds.* Nuclear Magnetic Resonance (NMR):* NMR helps determine the presence and relative amounts of 2-Bromonaphthalene isomers in a mixture. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![11H-Benzo[a]fluorene](/img/structure/B165204.png)

![(3R,4R)-3-[(1R)-1-hydroxypropyl]-4-propan-2-yloxetan-2-one](/img/structure/B165210.png)

![[[(4-tert-Butyl-3,5-dimethyl-1H-pyrrol-2-yl)(4-tert-butyl-3,5-dimethyl-2H-pyrrol-2-ylidene)methyl]methane](difluoroborane)](/img/structure/B165231.png)